DNA2 Nuclease Inhibition Potency: C5 Versus Genetic Knockout Baseline
C5 inhibits recombinant human DNA2 nuclease activity with a competitive inhibition constant (Ki) of 20 µM, determined by kinetic analysis using a flap DNA substrate [1]. This biochemical potency aligns with the concentration required to recapitulate DNA2−/− cellular phenotypes, establishing a quantitative benchmark for target engagement.
| Evidence Dimension | Inhibition constant (Ki) for DNA2 nuclease activity |
|---|---|
| Target Compound Data | Ki = 20 µM (competitive inhibition) |
| Comparator Or Baseline | DNA2 genetic knockout (DNA2−/− mouse embryonic stem cells) |
| Quantified Difference | 20 µM C5 reduces survival of wild-type cells to ~60%, comparable to DNA2−/− cells; C5 does not further reduce survival in DNA2−/− cells, confirming on-target specificity |
| Conditions | Recombinant human DNA2, flap DNA substrate, 1–10 min linear range |
Why This Matters
This quantifies the exact concentration required to achieve full target engagement in biochemical assays, enabling reproducible experimental design and dose selection.
- [1] Liu, Y., et al. (2016). EBioMedicine, 6, 73–86. Figures 2a–c, 4b–c. View Source
